

# **Org-26576 CAS number and supplier information**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Org-26576 |           |
| Cat. No.:            | B1677471  | Get Quote |

# An In-depth Technical Guide to Org-26576

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Org-26576**, a positive allosteric modulator of the AMPA receptor. The document covers its chemical identity, supplier details, quantitative data from preclinical and clinical studies, summaries of experimental methodologies, and a visualization of its mechanism of action.

### **Chemical Identification and Supplier Information**

**Org-26576** is an ampakine compound that enhances glutamatergic neurotransmission by potentiating AMPA receptor function.[1][2] It was developed for potential therapeutic applications in neuropsychiatric disorders.[2] While it showed promise in early trials, its development for major depressive disorder was halted after a Phase II trial did not meet its endpoints.[3]

**Chemical and Physical Properties** 



| Property           | Value                                                                                    | Source(s) |
|--------------------|------------------------------------------------------------------------------------------|-----------|
| Primary CAS Number | 1026791-61-6                                                                             | [1][3][4] |
| Synonymous CAS No. | 100044-96-0                                                                              | [5][6][7] |
| IUPAC Name         | (9aS)-8,9,9a,10-Tetrahydro-<br>5H,7H-pyrido[3,2-f]pyrrolo[2,1-<br>c][3][4]oxazepin-5-one | [2][3]    |
| Molecular Formula  | C11H12N2O2                                                                               | [3][4][7] |
| Molecular Weight   | 204.23 g/mol                                                                             | [1][4]    |
| Purity             | ≥98% to 98.58%                                                                           | [4][7]    |
| Appearance         | White to off-white solid                                                                 | [5][6]    |
| Solubility         | DMSO (25 mg/mL), Alcohol                                                                 | [4][8]    |

#### **Commercial Suppliers**

For research purposes, **Org-26576** can be sourced from various chemical suppliers, including:

- MedChemExpress[5]
- Xcess Biosciences[4]
- AOBIOUS[8]
- Cambridge Bioscience[7]
- Sun-shinechem[9]

Note: Availability may vary by region and time. Always request a certificate of analysis to confirm purity and identity.

## **Quantitative Preclinical and Clinical Data**

**Org-26576** has been evaluated in a range of in vitro and in vivo models, including human clinical trials. Key quantitative findings are summarized below.



### Preclinical Potency and Selectivity

| Parameter         | Value                        | Conditions                                                                                            | Source(s)  |
|-------------------|------------------------------|-------------------------------------------------------------------------------------------------------|------------|
| EC50              | 8-16 μΜ                      | Potentiation of AMPA-<br>mediated<br>electrophysiological<br>responses in rat<br>hippocampal neurons. | [4][5][10] |
| Potency vs. CX516 | 10-30 fold greater           | Comparison of AMPA-<br>mediated<br>electrophysiological<br>responses.                                 | [4][5][10] |
| Selectivity       | Selective for AMPA receptors | Tested at 10 µM against a panel of over 60 other molecular targets (GPCRs, ion channels, kinases).    | [4][5][10] |

Clinical Trial Dosage Information



| Study Population                   | Dosing Regimen                              | Key Findings                                                                                                   | Source(s) |
|------------------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Volunteers                 | Single rising doses                         | Maximum Tolerated<br>Dose (MTD) was<br>determined to be 100<br>mg.                                             | [2]       |
| Healthy Volunteers                 | Multiple rising doses<br>(up to 400 mg bid) | Well-tolerated up to<br>225 mg bid. Nausea,<br>vomiting, and<br>dizziness were<br>reported at higher<br>doses. | [2]       |
| Major Depressive Disorder Patients | Multiple rising doses (100-600 mg bid)      | MTD was established at 450 mg bid.                                                                             | [2]       |
| Adult ADHD Patients                | 100 mg bid                                  | Superior to placebo in treating symptoms.                                                                      | [2]       |
| Adult ADHD Patients                | Flexible dose (100-<br>300 mg bid)          | Did not confirm the results of the fixed-dose trial.                                                           | [2]       |

# **Experimental Protocols**

Detailed experimental protocols are available in the cited publications. The following summaries outline the key methodologies used to characterize **Org-26576**.

In Vitro Electrophysiology To determine the potency and efficacy of **Org-26576**, electrophysiological recordings were performed on primary cultured hippocampal neurons from rats. The compound was applied at various concentrations to assess its ability to potentiate AMPA receptor-mediated currents, allowing for the calculation of its EC<sub>50</sub> value.[4][5]

Preclinical In Vivo Models Animal models were used to assess the physiological and behavioral effects of **Org-26576**. In a rat model of ADHD (neonatal 6-hydroxydopamine lesion-induced hyperactivity), the compound was administered intraperitoneally at doses of 1, 3, and 10 mg/kg to measure its effect on locomotor activity.[2] Other studies in mice used <sup>14</sup>C-2-deoxyglucose autoradiography to map regional brain metabolic activity following drug administration.[5]



Clinical Trials Human studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Org-26576**. These were typically randomized, double-blind, placebo-controlled trials involving cohorts of healthy volunteers or patients diagnosed with major depressive disorder or ADHD.[2] The trials employed both single and multiple rising-dose designs to establish the maximum tolerated dose.[2]

Gene Expression Analysis To investigate the molecular effects of **Org-26576**, real-time PCR assays were used to measure changes in Brain-Derived Neurotrophic Factor (BDNF) mRNA levels in different brain regions of rats under basal conditions and in response to acute stress. [2]

## **Mechanism of Action and Signaling Pathway**

**Org-26576** functions as a positive allosteric modulator (PAM) at the AMPA-type glutamate receptor. By binding to an allosteric site, it enhances the receptor's response to its endogenous ligand, glutamate. This potentiation of glutamatergic signaling is believed to be the primary mechanism for its downstream effects, including the increased expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1][2]



Click to download full resolution via product page

Caption: Mechanism of Org-26576 as an AMPA Receptor Positive Allosteric Modulator.





Click to download full resolution via product page

Caption: Drug Development Workflow for Org-26576.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Org-26576 | C11H12N2O2 | CID 13584912 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]



- 3. ORG-26576 Wikipedia [en.wikipedia.org]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. Org-26576 MedChem Express [bioscience.co.uk]
- 8. Org-26576 supplier | CAS 1026791-61-6|AMPA receptor positive allosteric modulator| AOBIOUS [aobious.com]
- 9. Org-26576 | CAS 1026791-61-6;100044-96-0 | Sun-shinechem [sun-shinechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Org-26576 CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677471#org-26576-cas-number-and-supplier-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com